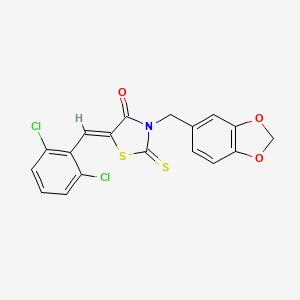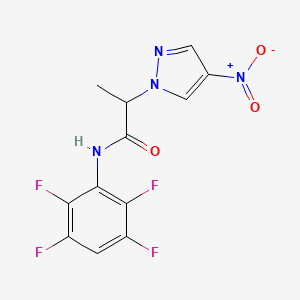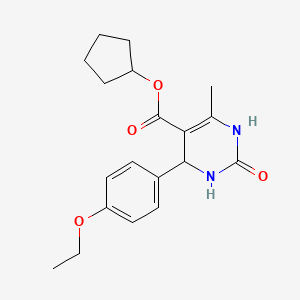
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve mentioned is a complex organic molecule with an intriguing structure. Let’s break it down:
IUPAC Name: (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Molecular Formula: CHClNOS
This compound combines elements from various functional groups, including benzodioxole, thiazolidinone, and dichlorobenzylidene. Its unique structure suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
- Optimization of reaction conditions, purification steps, and scalability are essential considerations.
Chemical Reactions Analysis
Reactions::
Oxidation: The thiazolidinone moiety contains a sulfur atom, which can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group in the thiazolidinone ring is possible.
Substitution: The dichlorobenzylidene group may participate in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atoms.
- Oxidation may lead to sulfoxide or sulfone derivatives.
- Reduction could yield the corresponding thiazolidin-4-ol.
- Substitution reactions may modify the dichlorobenzylidene group.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Bioorganic Chemistry: Study its interactions with enzymes, receptors, or DNA.
Materials Science: Explore its use in organic electronics or sensors.
Pharmacology: Assess its pharmacokinetics and toxicity.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific protein targets or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include thiazolidinones, benzodioxole derivatives, and dichlorobenzylidene-containing molecules.
- The unique combination of these features sets “(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one” apart.
Properties
Molecular Formula |
C18H11Cl2NO3S2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H11Cl2NO3S2/c19-12-2-1-3-13(20)11(12)7-16-17(22)21(18(25)26-16)8-10-4-5-14-15(6-10)24-9-23-14/h1-7H,8-9H2/b16-7- |
InChI Key |
KIVSKAPIHQYYCZ-APSNUPSMSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/SC3=S |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=C(C=CC=C4Cl)Cl)SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B10897838.png)
![1,6-dimethyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897844.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B10897845.png)
![2-hydroxy-N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzohydrazide](/img/structure/B10897847.png)

![N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10897867.png)
![1-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10897878.png)
![2-({5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10897879.png)
![(4Z)-4-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10897880.png)


![4-{5-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10897891.png)
![N,N'-1,4-phenylenebis[2-(1,3-benzoxazol-2-ylthio)acetamide]](/img/structure/B10897892.png)
![2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897894.png)
